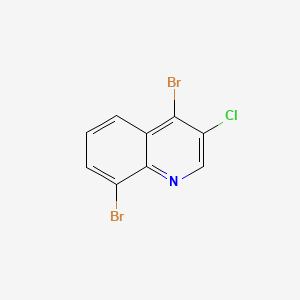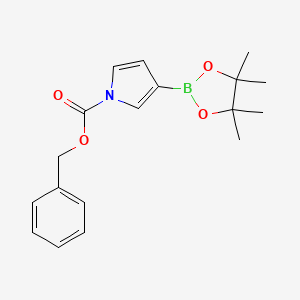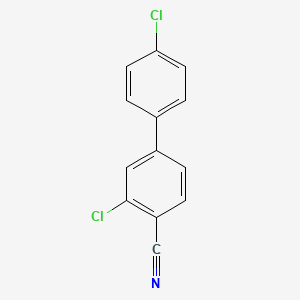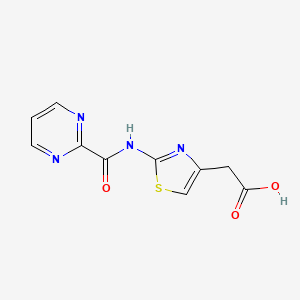
2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The compound is part of the thiazole family, which has been an important heterocycle in the world of chemistry .
Synthesis Analysis
The synthesis of thiazole-based compounds like “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” often involves reactions with different acyl chlorides and 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones .Molecular Structure Analysis
The molecular structure of “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” is characterized by a thiazole ring, which carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The compound’s structure allows it to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors in biological systems .Chemical Reactions Analysis
Thiazole-based compounds like “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .Scientific Research Applications
Antibacterial Activity
2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid: has demonstrated antibacterial potential against Escherichia coli in vitro . Researchers are exploring its mechanism of action and potential use as an antimicrobial agent.
RAGE (Receptor for Advanced Glycation End Products) Inhibition
RAGE plays a role in inflammation, oxidative stress, and tissue damage2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid analogs have been designed as potential RAGE inhibitors . Further studies are needed to validate their efficacy.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with bacterial cell wall synthesis or other essential bacterial processes .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable ADME properties . .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Future Directions
Thiazole-based compounds like “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” have potential therapeutic applications due to their ability to interact with various biochemical pathways . Future research may focus on developing novel therapeutic agents based on these compounds for a variety of pathological conditions .
properties
IUPAC Name |
2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-7(16)4-6-5-18-10(13-6)14-9(17)8-11-2-1-3-12-8/h1-3,5H,4H2,(H,15,16)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNTEPVIJNSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

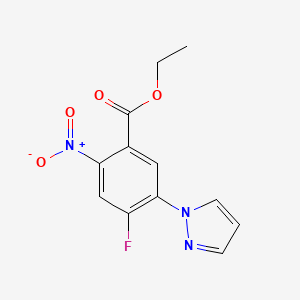
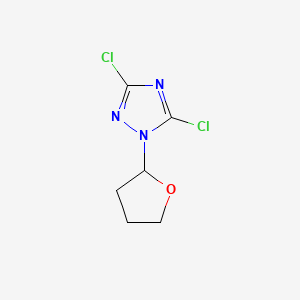

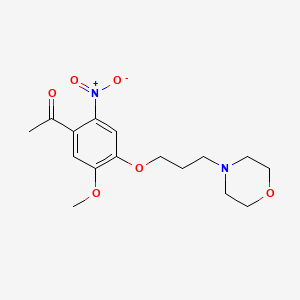

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)
![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)



